N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a pyrazolopyrimidine derivative featuring a thioacetamide linker and a naphthalen-1-yl substituent.
Properties
CAS No. |
878066-39-8 |
|---|---|
Molecular Formula |
C17H13N5O2S |
Molecular Weight |
351.38 |
IUPAC Name |
N-naphthalen-1-yl-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H13N5O2S/c23-14(19-13-7-3-5-10-4-1-2-6-11(10)13)9-25-17-20-15-12(8-18-22-15)16(24)21-17/h1-8H,9H2,(H,19,23)(H2,18,20,21,22,24) |
InChI Key |
BALOVEYYKBBHQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC4=C(C=NN4)C(=O)N3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
- **Formation of
Biological Activity
N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a complex organic compound that has drawn attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a naphthalene moiety linked to a thioether group and a pyrazolo[3,4-d]pyrimidine core. Its molecular formula is , with a molecular weight of approximately 344.40 g/mol. The presence of various functional groups suggests diverse reactivity and potential for biological interaction.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines.
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, reducing inflammation.
- Antimicrobial Properties : Certain derivatives demonstrate activity against bacterial and fungal strains.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The thioether and carbonyl groups can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Interaction : The structural features may allow binding to specific receptors involved in disease pathways.
- Cellular Uptake : The lipophilic nature of the naphthalene moiety may facilitate cellular penetration.
Anticancer Activity
A study by highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. These compounds exhibited selective cytotoxicity against cancer cell lines with IC50 values ranging from 0.20 to 0.35 μM. The study suggests that this compound could possess similar or enhanced activity due to its unique structure.
Anti-inflammatory Effects
In another investigation focusing on COX-II inhibitors, derivatives containing the pyrazolo scaffold demonstrated significant anti-inflammatory effects with IC50 values as low as 0.011 μM . This suggests that the compound may effectively modulate inflammatory responses through COX inhibition.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-methoxyphenyl)-3-(naphthalen-1-yloxy)propan-1-one | Similar aromatic rings | Anticancer activity |
| 2-[3-(phenyl)-4-(pyrimidin)]acetamide | Contains pyrimidine ring | Anti-inflammatory effects |
| 5-benzylidene-thiazolidine derivatives | Thiazolidine core | Antimicrobial properties |
This table illustrates the diversity in biological activities among structurally similar compounds, underscoring the unique potential of this compound.
Scientific Research Applications
The compound 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic molecule with potential pharmacological applications due to its unique structural attributes. It features a pyrazolo[3,4-d]pyrimidine core, a thioether linkage, and an acetamide group attached to a naphthalene moiety.
Note: There is a slight variation in the name of the compound provided in the search results: "2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide" versus "N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide". The search results refer to the former, which has a methoxyphenyl group at the 1 position of the pyrazolo[3,4-d]pyrimidine core. The latter does not.
Potential Applications
The potential applications of 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide span various fields:
- Drug Discovery It can be utilized as a building block in synthesizing new drug candidates.
- Material Science It can be explored for creating novel materials with specific properties.
- Agrochemicals Analogs can be tested as potential pesticides or herbicides.
Interactions
Interaction studies are critical for understanding the pharmacodynamics of this compound. Preliminary investigations suggest that it may interact with multiple biological targets, including:
- Enzymes It can act as an inhibitor or activator of specific enzymes.
- Receptors It can bind to receptors, modulating their activity.
- DNA It can interact with DNA, affecting gene expression.
Related Compounds
Several compounds share structural similarities with 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide :
- Pyrazolo[4,3-d]pyrimidine derivatives
- N -(naphthalen-1-yl)propanamide derivatives
- Thiazole derivatives
These compounds have shown potential analgesic and anti-inflammatory activities . Pyrazole derivatives have also been evaluated for in vitro antimicrobial activities . Pyrazolo[4,3-d]pyrimidine derivatives have been evaluated for their in vitro antiviral activity .
Comparison with Similar Compounds
Core Structural Modifications
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Key Observations :
Substituent Effects on Physicochemical Properties
Melting Points (Mp) and Molecular Weights (MW)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
